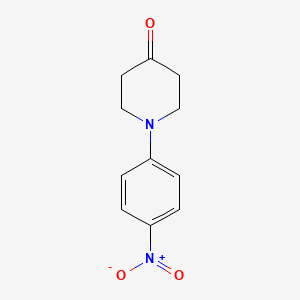

1-(4-Nitrophenyl)piperidin-4-one

概要

説明

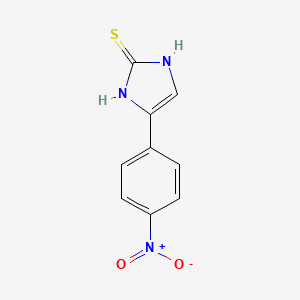

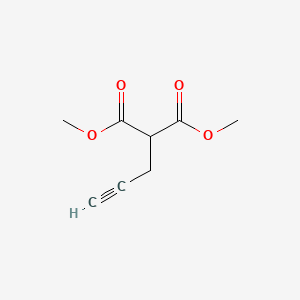

1-(4-Nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 . It belongs to the class of piperidinones .

Synthesis Analysis

The synthesis of this compound can be achieved starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . In this case, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+=CC=C1N(CC2)CCC2=O)=O . The InChI representation is 1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 4-chloronitrobenzene with piperidine to afford 1-(4-nitrophenyl)piperidine . This is then oxidized by sodium chlorite under a CO2 atmosphere to achieve 1-(4-nitrophenyl)piperidin-2-one .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H12N2O3 and it has a molecular weight of 220.22 .

科学的研究の応用

Reaction Mechanisms and Kinetics

Ionic Liquid Influence : The reaction of p-nitrophenyl acetate with piperidine, a compound closely related to 1-(4-Nitrophenyl)piperidin-4-one, has been studied in various organic solvents and ionic liquids. The study investigated the influence of these mediums on the reaction rate and mechanism, particularly focusing on the aminolysis by different secondary amines (Millán et al., 2013).

Reaction Kinetics with Piperidine : The kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine have been studied in various solvents. This research provides insights into the complex reaction mechanisms leading to different final products, including those involving piperidine, a compound structurally related to this compound (Jarczewski et al., 1986).

Dehydrogenation Reactions : Studies on piperidine derivatives bearing a 1-(4-nitrophenyl) substituent have shown reactions leading to various compounds, depending on additional substituents. This research highlights the reactivity of nitrophenyl-substituted cyclic amines, such as this compound, in dehydrogenation reactions (Möhrle & Mehrens, 1998).

Chemical and Structural Analysis

Paraoxon Degradation in Ionic Liquids : Research into the degradation of paraoxon, an organophosphate, in the presence of piperidine in various ionic liquids, gives insights into the reactivity and selectivity of reactions involving piperidine derivatives. The study provides a basis for understanding similar reactions with this compound (Pavez et al., 2013).

X-ray Powder Diffraction : X-ray powder diffraction data for 1-(4-Nitrophenyl)-2-piperidinone has been reported, providing detailed structural information. Such data are crucial for understanding the physical properties and potential applications of the compound (Wang et al., 2015).

Potential Biomedical Applications

Enantiomeric Resolution Studies : The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a compound similar to this compound, was studied for its potential use in pharmaceutical applications. The study provides insights into the separation and analysis of stereoisomers, which can be crucial for developing drugs (Ali et al., 2016).

Nitroxyl Radical Synthesis for Biomedical Applications : The synthesis of 2,2,6,6-tetrasubstituted piperidin-4-one derivatives, closely related to this compound, has been explored for potential applications as antioxidants and contrast agents in biomedical imaging (Sakai et al., 2010).

Safety and Hazards

作用機序

Target of Action

It is known to be a key intermediate in the synthesis of apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .

Mode of Action

Its role as a key intermediate in the synthesis of apixaban suggests that it contributes to the overall inhibitory effect of apixaban on blood coagulation factor xa .

Biochemical Pathways

As a key intermediate in the synthesis of apixaban, it is likely involved in the pathways related to blood coagulation, specifically the inhibition of factor xa .

Pharmacokinetics

As a key intermediate in the synthesis of apixaban, its properties may contribute to the overall pharmacokinetic profile of apixaban, which is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .

Result of Action

As a key intermediate in the synthesis of apixaban, it likely contributes to the overall therapeutic effects of apixaban, which include the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Action Environment

As a key intermediate in the synthesis of apixaban, it is likely that its stability and efficacy are influenced by factors such as temperature, ph, and the presence of other reactants during the synthesis process .

生化学分析

Biochemical Properties

It is known that piperidine derivatives, to which this compound belongs, have been found to exhibit significant biological activity

Molecular Mechanism

It is known that the compound is synthesized from 4-chloronitrobenzene and piperidine, and then oxidized by sodium chlorite under a CO2 atmosphere

特性

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGRJUULGQHKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397180 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23499-01-6 | |

| Record name | 1-(4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)

![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)

![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)